molecular formula C20H28N2O6 B8059378 4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

Cat. No. B8059378
M. Wt: 392.4 g/mol
InChI Key: JGYXGJTYLWHYOY-UHFFFAOYSA-N
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Patent
US08193202B2

Procedure details

To a solution of 1-tert-butyl 4-methyl 4-((benzyloxycarbonylamino)methyl)piperidine-1,4-dicarboxylate from step A in methanol (5 mL) was added 1 N aq. NaOH (0.615 mL, 0.615 mmol). The reaction was heated at 50° C. overnight, acidified to pH 5 with 1 N aq. HCl, and extracted 3× with CH2Cl2. The combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under vacuum to give the title compound, which was carried on crude. MS (ES+) [M+H]+=393.
Name
1-tert-butyl 4-methyl 4-((benzyloxycarbonylamino)methyl)piperidine-1,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.615 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]1([C:26]([O:28]C)=[O:27])[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>CO>[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]1([C:26]([OH:28])=[O:27])[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:20])[CH2:15][CH2:14]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-tert-butyl 4-methyl 4-((benzyloxycarbonylamino)methyl)piperidine-1,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
0.615 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3× with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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